molecular formula C15H25NO4 B1532419 8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid CAS No. 1160247-17-5

8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B1532419
CAS No.: 1160247-17-5
M. Wt: 283.36 g/mol
InChI Key: XOUMCYVKNAETFA-UHFFFAOYSA-N
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Description

8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid is a chemical compound with the CAS Number: 1160246-82-1. It has a molecular weight of 298.34 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of this compound is C14H22N2O5 . The InChI code for this compound is 1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)8-9(11(18)19)10(17)15-14/h9H,4-8H2,1-3H3,(H,15,17)(H,18,19) .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 298.34 .

Scientific Research Applications

Supramolecular Arrangements and Crystal Structures

Research has demonstrated the utility of cyclohexane-5-spirohydantoin derivatives, including compounds similar to 8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid, in understanding supramolecular arrangements. The study of these compounds' molecular and crystal structures has shed light on the role of substituents in supramolecular interactions, providing insights into the design of new materials with tailored properties (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

Spirolactams, including derivatives of this compound, have been synthesized as conformationally restricted pseudopeptides. These compounds serve as surrogates for dipeptides in peptide synthesis, aiding in the study of peptide conformations and potentially improving the stability and efficacy of peptide-based drugs (Fernandez et al., 2002).

Synthesis of Biologically Active Compounds

The compound has been involved in the synthesis of spirocyclic and heterocyclic compounds with potential biological activity. This research contributes to the development of new therapeutic agents, highlighting the compound's role in the synthesis of complex organic molecules (Moskalenko & Boev, 2012).

Protecting Group Application in Organic Synthesis

Research into new reagents for the introduction of Boc (tert-butyloxycarbonyl) protecting groups to amines has identified compounds structurally related to this compound as efficient agents. This application is critical in peptide and protein synthesis, where protecting groups are essential for the selective formation of peptide bonds (Rao et al., 2017).

NMR Spectroscopy for Stereochemical Analysis

NMR spectroscopy techniques have been employed to determine the absolute configuration of compounds similar to this compound. This application is vital in the field of chiral chemistry, assisting in the stereochemical analysis of molecules and the development of enantiomerically pure substances (Jakubowska et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332. The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUMCYVKNAETFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
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8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
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8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
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8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
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8-(Tert-butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid

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